molecular formula C21H28N2O6S B2758829 4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid CAS No. 1021222-19-4

4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid

Cat. No. B2758829
CAS RN: 1021222-19-4
M. Wt: 436.52
InChI Key: ZGGILIFPFVIWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H28N2O6S and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and Polymer Modification

  • Functional Modification of Polymers : Research into the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including those with sulfonamide groups similar to the one specified, reveals applications in enhancing polymer properties such as swelling behavior and thermal stability. These modifications have shown potential for medical applications due to their increased biological activity against certain bacteria and fungi (Aly & El-Mohdy, 2015).
  • Synthesis and Antimicrobial Activity of Derivatives : The synthesis of derivatives from amino acids, incorporating hydrazide, pyrrole, and chloroquinoxaline moieties, has been explored for antimicrobial applications. Compounds showing significant activity against bacteria and fungi suggest a potential pathway for the development of new antimicrobial agents, indicating a possible research application for the compound (Mickevičienė et al., 2015).

Drug Metabolism and Synthesis

  • Drug Metabolism Studies Using Biocatalysis : A study on the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator demonstrates the utility of microbial systems in drug metabolism research. This highlights a potential application in exploring the metabolism and pharmacokinetics of new drug candidates, including those structurally related to the specified compound (Zmijewski et al., 2006).
  • Practical Synthesis of CCR5 Antagonist : The development of a practical synthesis method for a CCR5 antagonist demonstrates the significance of structural modifications in creating potent pharmaceutical agents. This research could inspire methodologies for synthesizing and modifying compounds like the specified sulfonamide for therapeutic purposes (Ikemoto et al., 2005).

Enzymatic and Chemical Transformations

  • Enzymatic Reactions of Analogous Compounds : Studies on methionine sulfoximine and its enzymatic conversions to various metabolites shed light on potential biochemical pathways and enzymatic applications for similar sulfonamide-containing compounds. This could lead to research into the bioactivity or metabolic pathways involving the compound (Cooper et al., 1976).

properties

IUPAC Name

4-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-16-5-11-20(12-6-16)30(27,28)23(17-7-9-19(29-2)10-8-17)15-18(24)14-22-13-3-4-21(25)26/h5-12,18,22,24H,3-4,13-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGILIFPFVIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCCC(=O)O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid

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